molecular formula C11H26Br2N2 B14166233 N,N,N,N',N',N',2-Heptamethyl-2-butene-1,4-diaminium dibromide CAS No. 36747-07-6

N,N,N,N',N',N',2-Heptamethyl-2-butene-1,4-diaminium dibromide

Cat. No.: B14166233
CAS No.: 36747-07-6
M. Wt: 346.15 g/mol
InChI Key: KMSPNKRTLURCMB-YEUQMBKVSA-L
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Description

N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a butene backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-2-butene-1,4-diamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxyl radicals, which are useful in various catalytic processes.

    Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate, altering the compound’s properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.

    Substitution: Reagents such as sodium chloride or sodium sulfate are used in substitution reactions, often in an aqueous or alcoholic medium.

Major Products

    Oxidation: The major product is the corresponding N-oxyl radical.

    Substitution: The major products are the substituted quaternary ammonium salts.

Scientific Research Applications

N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of membrane transport and ion exchange processes.

    Industry: The compound is used in the formulation of antimicrobial agents and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide involves its interaction with biological membranes and proteins. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: This compound is structurally similar but lacks the additional methyl groups and bromide ions.

    N,N,N,2,2,6,6-Heptamethyl-piperidine-4-ammonium chloride: Another quaternary ammonium compound with similar properties but a different backbone structure.

Uniqueness

N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is unique due to its high degree of methylation and the presence of bromide ions, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

36747-07-6

Molecular Formula

C11H26Br2N2

Molecular Weight

346.15 g/mol

IUPAC Name

trimethyl-[(E)-4-(trimethylazaniumyl)pent-2-enyl]azanium;dibromide

InChI

InChI=1S/C11H26N2.2BrH/c1-11(13(5,6)7)9-8-10-12(2,3)4;;/h8-9,11H,10H2,1-7H3;2*1H/q+2;;/p-2/b9-8+;;

InChI Key

KMSPNKRTLURCMB-YEUQMBKVSA-L

Isomeric SMILES

CC(/C=C/C[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

CC(C=CC[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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